

## Application Notes and Protocols for the GC-MS Analysis of Phellodendron amurense

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Compound of Interest

PHELLODENDRON AMURENSE

BARK EXTRACT

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### Introduction

Phellodendron amurense, commonly known as Amur cork tree, is a plant of significant interest in traditional medicine and modern drug development due to its rich chemical composition. The bark and fruit of P. amurense contain a variety of bioactive compounds, including alkaloids, flavonoids, and essential oils. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the volatile components present in the essential oil of P. amurense. This document provides detailed application notes and protocols for the GC-MS analysis of P. amurense, focusing on its essential oil composition.

# Data Presentation: Chemical Composition of Phellodendron amurense Essential Oil

The essential oil of Phellodendron amurense, obtained through hydrodistillation of the fruits, is a complex mixture of volatile compounds. A GC-MS analysis of the essential oil from P. amurense fruits collected in China identified 21 compounds, which accounted for 97% of the total oil composition.[1][2] The most abundant constituents were myrcene (51.7%), 2-methyl-6-methyleneocta-3,7-dien-2-ol (7.4%), 1,2-benzenedicarboxylic acid-bis(2-methylpropyl)-ester (7.2%), 2-methyl-6-methyleneocta-1,7-dien-3-ol (7.1%), and α-phellandrene (5.2%).[1][2]







Table 1: Quantitative Analysis of Volatile Compounds in Phellodendron amurense Essential Oil by GC-MS[1][2]



Compound	Retention Time (min)	Relative Content (%)
α-Thujene	8.23	0.8
α-Pinene	8.54	2.1
Camphene	8.91	0.3
Sabinene	9.52	1.5
β-Pinene	9.87	2.5
Myrcene	10.21	51.7
α-Phellandrene	10.56	5.2
δ-3-Carene	10.89	1.8
p-Cymene	11.23	1.1
Limonene	11.54	3.6
β-Ocimene	11.98	0.9
y-Terpinene	12.45	0.5
Terpinolene	13.21	0.7
Linalool	14.02	1.2
2-Methyl-6-methyleneocta-1,7- dien-3-ol	15.87	7.1
2-Methyl-6-methyleneocta-3,7- dien-2-ol	16.23	7.4
α-Terpineol	17.54	0.6
β-Caryophyllene	21.34	1.3
α-Humulene	22.01	0.4
Germacrene D	23.56	0.2
1,2-Benzenedicarboxylic acidbis(2-methylpropyl)-ester	28.98	7.2



### **Experimental Protocols**

## Sample Preparation: Hydrodistillation of Phellodendron amurense Essential Oil

The extraction of essential oils from plant materials is a critical first step in their analysis. Hydrodistillation is a common method for extracting volatile compounds from plant matrices.

#### Materials and Equipment:

- Fresh or dried fruits of Phellodendron amurense
- Clevenger-type apparatus
- · Heating mantle
- Round-bottom flask (2 L)
- Distilled water
- Anhydrous sodium sulfate
- · Grinder or mill

#### Protocol:

- Grind the plant material (e.g., 100 g of dried fruits) to a coarse powder.
- Place the ground material into the round-bottom flask.
- Add a sufficient amount of distilled water to cover the plant material (approximately 1 L).
- Set up the Clevenger apparatus for hydrodistillation.
- Heat the flask using the heating mantle to initiate boiling.
- Continue the distillation for at least 3 hours, or until no more oil is collected.
- Collect the essential oil from the collection arm of the Clevenger apparatus.



- Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
- Store the essential oil in a sealed vial in a cool, dark place until GC-MS analysis.

# Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol is a general guideline for the analysis of Phellodendron amurense essential oil. Instrument parameters may need to be optimized for specific equipment and analytical goals.

#### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) is suitable for the separation of a wide range of volatile compounds.

#### **GC-MS Conditions:**



Parameter	Value
Gas Chromatograph	
Injector Temperature	250 °C
Injection Volume	1 μL
Split Ratio	50:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	
Initial Temperature	60 °C, hold for 2 min
Ramp 1	3 °C/min to 180 °C
Ramp 2	20 °C/min to 280 °C, hold for 5 min
Mass Spectrometer	
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Impact (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-500
Solvent Delay	3 min

#### Data Analysis:

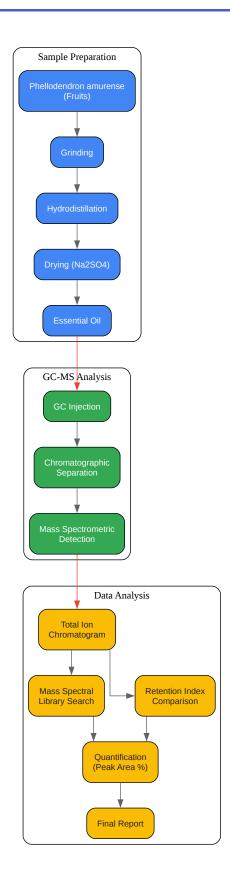
- Identify the chemical constituents by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).
- Confirm the identification by comparing the retention indices of the compounds with those reported in the literature for a similar GC column.
- Calculate the relative percentage of each component by peak area normalization.



## Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of Phellodendron amurense.





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### References

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